molecular formula C21H13ClIN3O2S B4964562 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B4964562
M. Wt: 533.8 g/mol
InChI Key: LGMKWXMWYNFSFV-UHFFFAOYSA-N
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Description

2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, also known as CIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and cell division. 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide also induces the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been found to affect various biochemical and physiological processes in cancer cells. It induces the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the induction of apoptosis. 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide also inhibits the activity of various signaling pathways involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in lab experiments include its potent anticancer activity, selectivity towards cancer cells, and ability to inhibit tumor growth and metastasis in animal models. However, the limitations of using 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide include its low solubility in water and potential toxicity towards normal cells at high concentrations.

Future Directions

For research on 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide include the development of more efficient synthesis methods, the investigation of its potential applications in combination therapy with other anticancer agents, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the reaction of 2-aminothiophenol, 4-iodobenzoyl chloride, and 2-aminobenzoic acid with the use of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 2-chloro-N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has also been found to inhibit the growth and metastasis of tumors in animal models.

properties

IUPAC Name

2-chloro-N-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClIN3O2S/c22-16-4-2-1-3-15(16)19(27)26-21(29)24-14-9-10-18-17(11-14)25-20(28-18)12-5-7-13(23)8-6-12/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMKWXMWYNFSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

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